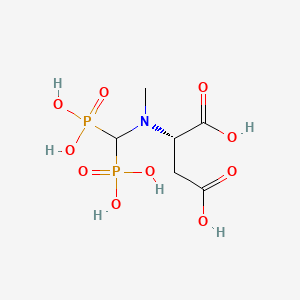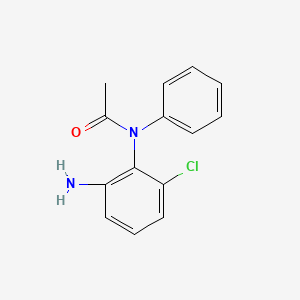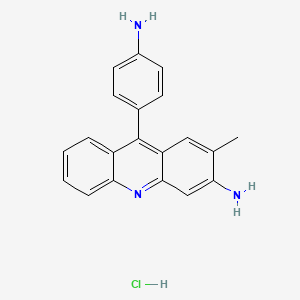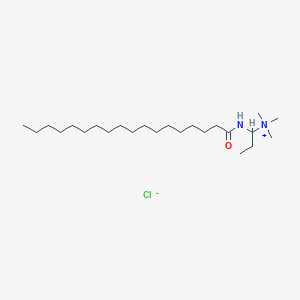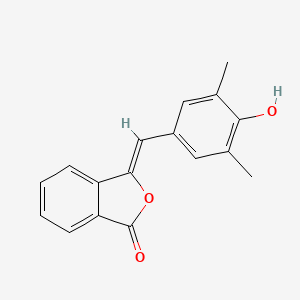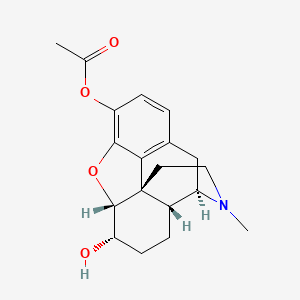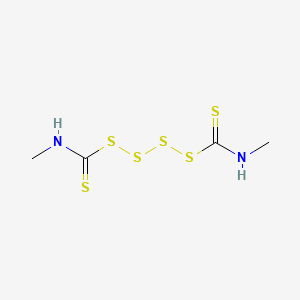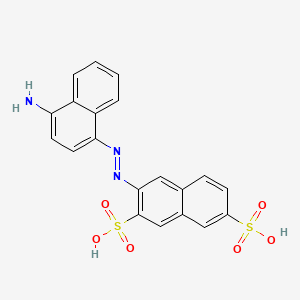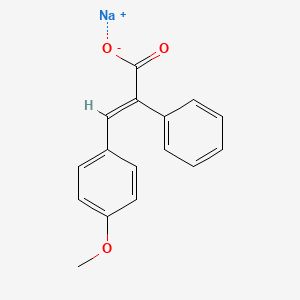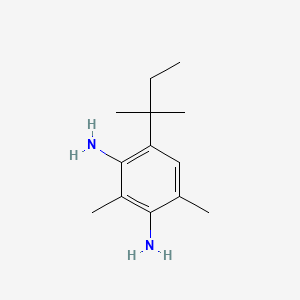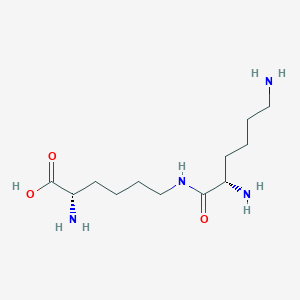
N~6~-L-Lysyl-L-Lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-L-Lysyl-L-lysine: is a dipeptide composed of two lysine molecules linked by a peptide bond It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-L-Lysyl-L-lysine typically involves the coupling of two lysine molecules. One common method is the use of solid-phase peptide synthesis (SPPS), where the lysine residues are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of N6-L-Lysyl-L-lysine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: N6-L-Lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups in the lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield N6-acetyl-L-lysine, while reduction of the peptide bond can produce L-lysine .
Scientific Research Applications
N6-L-Lysyl-L-lysine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins. It can also serve as a model compound for studying peptide bond formation and cleavage.
Biology: N6-L-Lysyl-L-lysine is used in studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. It can also be used to investigate the role of lysine residues in protein function and stability.
Medicine: The compound has potential therapeutic applications, such as in the development of peptide-based drugs and as a component of drug delivery systems.
Industry: N6-L-Lysyl-L-lysine is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and food additives
Mechanism of Action
The mechanism of action of N6-L-Lysyl-L-lysine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and modification. For example, it can be incorporated into growing polypeptide chains by ribosomes during translation. Additionally, N6-L-Lysyl-L-lysine can undergo post-translational modifications, such as acetylation or methylation, which can affect protein function and stability .
Comparison with Similar Compounds
N6-acetyl-L-lysine: A derivative of lysine with an acetyl group attached to the amino group. It is involved in protein acetylation and plays a role in gene regulation.
N6-methyl-L-lysine: A lysine derivative with a methyl group attached to the amino group. It is a common post-translational modification in histones and is involved in chromatin remodeling.
N6-benzoyl-L-lysine: A lysine derivative with a benzoyl group attached to the amino group. .
Uniqueness: N6-L-Lysyl-L-lysine is unique due to its structure as a dipeptide composed of two lysine molecules. This structure allows it to serve as a versatile building block for the synthesis of more complex peptides and proteins. Additionally, its ability to undergo various chemical reactions and post-translational modifications makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
94613-75-9 |
|---|---|
Molecular Formula |
C12H26N4O3 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
InChI Key |
ISWYJQKGNGBKJG-UWVGGRQHSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


